3-Amino-L-tyrosine dihydrochloride monohydrate
Overview
Description
3-Amino-L-tyrosine dihydrochloride monohydrate is a chemical compound commonly used in the field of peptide synthesis. It is known for its role in the solution-phase peptide synthesis, which is a method used to create peptides by sequentially adding amino acids . The compound has the molecular formula H2NC6H3-4-(OH)CH2CH(NH2)CO2H · 2HCl · H2O and a molecular weight of 287.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-L-tyrosine dihydrochloride monohydrate typically involves the introduction of an amino group to the tyrosine molecule. This can be achieved through various chemical reactions, including nitration followed by reduction or direct amination. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors and continuous monitoring of the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Amino-L-tyrosine dihydrochloride monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
3-Amino-L-tyrosine dihydrochloride monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Amino-L-tyrosine dihydrochloride monohydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with receptors or other proteins, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A precursor to 3-Amino-L-tyrosine dihydrochloride monohydrate, commonly used in protein synthesis.
3-Nitro-L-tyrosine: An oxidized form of tyrosine with different chemical properties and applications.
L-DOPA: A derivative of tyrosine used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its specific structure and functional groups, which make it particularly useful in peptide synthesis. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2/t7-;;;/m0.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQBVYBSXFBTJX-QTPLPEIMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23279-22-3 | |
Record name | 3-amino-L-tyrosine dihydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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